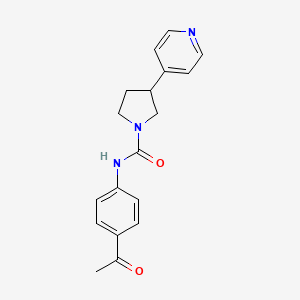![molecular formula C11H15ClN2O5S2 B7436629 5-chloro-N-[2-hydroxy-2-(oxolan-2-yl)ethyl]-2-sulfamoylthiophene-3-carboxamide](/img/structure/B7436629.png)
5-chloro-N-[2-hydroxy-2-(oxolan-2-yl)ethyl]-2-sulfamoylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-[2-hydroxy-2-(oxolan-2-yl)ethyl]-2-sulfamoylthiophene-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as Sulfathiazole and is a member of the sulfonamide class of antibiotics. The chemical structure of Sulfathiazole comprises of a thiophene ring, a sulfonamide group, and an oxolane ring.
Mechanism of Action
The mechanism of action of Sulfathiazole involves the inhibition of bacterial folic acid synthesis. Sulfathiazole acts as a competitive inhibitor of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid. Folic acid is essential for bacterial growth and replication. Inhibition of folic acid synthesis leads to the inhibition of bacterial growth and replication.
Biochemical and Physiological Effects:
Sulfathiazole has been shown to have minimal toxicity in humans. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. Sulfathiazole is primarily metabolized in the liver and excreted in the urine. Sulfathiazole has been shown to have a half-life of around 6 hours in humans.
Advantages and Limitations for Lab Experiments
Sulfathiazole has several advantages for lab experiments. It is readily available and relatively inexpensive. Sulfathiazole has also been extensively studied, and its mechanism of action is well understood. However, Sulfathiazole has some limitations for lab experiments. It has a narrow spectrum of activity and is not effective against all bacteria. Sulfathiazole can also lead to the development of antibiotic resistance.
Future Directions
There are several future directions for the study of Sulfathiazole. One potential direction is the development of new formulations of Sulfathiazole for the treatment of bacterial infections. Another direction is the study of the potential use of Sulfathiazole in combination with other antibiotics to overcome antibiotic resistance. The study of the mechanism of action of Sulfathiazole can also lead to the development of new antibiotics with improved efficacy and reduced toxicity.
Synthesis Methods
The synthesis of Sulfathiazole involves the reaction of 2-aminothiophene with chlorosulfonic acid to form 5-chloro-2-aminosulfonothiophene. This compound is then reacted with 2-hydroxyethyl oxalate to form 5-chloro-N-[2-hydroxy-2-(oxolan-2-yl)ethyl]-2-sulfamoylthiophene-3-carboxamide. The yield of Sulfathiazole synthesis is around 70%.
Scientific Research Applications
Sulfathiazole has been extensively studied for its antibacterial properties. It has shown efficacy against a variety of gram-positive and gram-negative bacteria, including Streptococcus pneumoniae, Staphylococcus aureus, and Escherichia coli. Sulfathiazole has also been studied for its potential use in the treatment of various diseases such as malaria, toxoplasmosis, and leprosy.
properties
IUPAC Name |
5-chloro-N-[2-hydroxy-2-(oxolan-2-yl)ethyl]-2-sulfamoylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O5S2/c12-9-4-6(11(20-9)21(13,17)18)10(16)14-5-7(15)8-2-1-3-19-8/h4,7-8,15H,1-3,5H2,(H,14,16)(H2,13,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQWDNUVRPATRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(CNC(=O)C2=C(SC(=C2)Cl)S(=O)(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[2-hydroxy-2-(oxolan-2-yl)ethyl]-2-sulfamoylthiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-3-yloxybenzamide](/img/structure/B7436567.png)
![N-[2-methoxy-4-(methylcarbamoyl)phenyl]-3-(phenylsulfanylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7436570.png)
![2-[[2-(4-fluorophenyl)-2-methoxyacetyl]amino]-2-methyl-N-phenylpropanamide](/img/structure/B7436575.png)
![N-[4-(methylamino)phenyl]-N'-(oxan-4-yloxy)oxamide](/img/structure/B7436583.png)
![3-(4-chloropyrazol-1-yl)-N-[2-methyl-1-(3-methylphenyl)propyl]propanamide](/img/structure/B7436586.png)

![Propan-2-yl 3-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-methylpentanoate](/img/structure/B7436597.png)
![N-(2-ethoxypentyl)-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7436607.png)
![5-[1-(4-chloro-2-fluorophenyl)sulfonylpyrrolidin-3-yl]-2H-tetrazole](/img/structure/B7436608.png)

![1-(1,9-Dioxaspiro[5.5]undecan-4-yl)-3-(6-phenylhexyl)urea](/img/structure/B7436622.png)
![N'-[(3-aminophenyl)methyl]-N'-ethylethane-1,2-diamine](/img/structure/B7436626.png)

![N-[2-(2-aminoethoxy)ethyl]-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7436631.png)